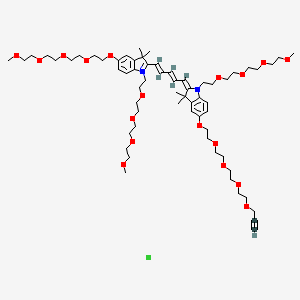

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

描述

属性

分子式 |

C63H99ClN2O18 |

|---|---|

分子量 |

1207.9 g/mol |

IUPAC 名称 |

(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |

InChI 键 |

AQXZWLODURMDEF-UHFFFAOYSA-M |

外观 |

Solid powder |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO, DMF, DCM, Water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. This complex molecule is a highly valuable reagent in the fields of bioconjugation, drug delivery, and fluorescence imaging, primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker and a click chemistry reagent.

Core Chemical Structure and Properties

This compound is a fluorescent dye belonging to the cyanine family, specifically Cy5. It is extensively modified with four polyethylene glycol (PEG) chains of four ethylene glycol units each. One of these PEG chains is terminated with a propargyl group, which contains a reactive alkyne moiety. This terminal alkyne is the key functional group that enables the molecule to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The multiple PEG chains significantly enhance the water solubility and biocompatibility of the otherwise hydrophobic Cy5 dye, making it suitable for use in aqueous biological environments. The Cy5 core provides the molecule with its characteristic far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

Inferred Chemical Structure:

While the precise, atom-by-atom connectivity is proprietary to commercial suppliers, the systematic name allows for the inference of the general structure. The core is an asymmetrical heptamethine cyanine dye (Cy5). Two nitrogen atoms of the indolenine rings are substituted with methoxy-terminated PEG4 chains (m-PEG4). Additionally, two oxygen atoms on the phenyl rings of the indolenine moieties are substituted with a methoxy-terminated PEG4 chain and a propargyl-terminated PEG4 chain, respectively.

Below is a summary of the key physicochemical properties of this compound, compiled from various suppliers.

| Property | Value | Reference |

| Chemical Formula | C63H99ClN2O18 | [1] |

| Molecular Weight | 1207.9 g/mol | [1] |

| CAS Number | 2107273-54-9 | [1] |

| Excitation Maximum (λex) | 649 nm | [1][2] |

| Emission Maximum (λem) | 667 nm | [1][2] |

| Extinction Coefficient | 220,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [3] |

| Appearance | Solid | |

| Storage | -20°C, protect from light | [3][4] |

Proposed Synthetic Pathway

The synthesis of asymmetrically functionalized cyanine dyes like this compound is a multi-step process. A plausible synthetic route would involve the modular assembly of two different indolenine precursors, one of which is functionalized with the propargyl-PEG4 group, followed by condensation with a polymethine bridge-forming reagent.

Caption: A generalized modular approach for the synthesis of the target molecule.

Experimental Protocols

The primary application of this molecule is in bioconjugation via click chemistry. Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing biomolecule.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 1-10 mg/mL solution of the azide-modified biomolecule in the reaction buffer.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the this compound stock solution. A typical molar ratio is 1:1.2 to 1:5 (biomolecule:dye).

-

Add the reaction buffer to achieve the desired final concentration of the reactants.

-

In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.

-

Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted dye, catalyst, and other small molecules. For proteins, size-exclusion chromatography or dialysis are commonly used.

-

Applications and Logical Workflow

This molecule is a key component in the construction of various bioconjugates for research and therapeutic development. Its primary utility lies in its ability to link to azide-modified molecules in a highly specific and efficient manner.

Workflow for Antibody-Drug Conjugate (ADC) Development:

Caption: A simplified workflow for creating a fluorescently labeled antibody.

References

Propargyl-PEG4-Cy5 Fluorophore: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of the Propargyl-PEG4-Cy5 fluorophore. Designed for researchers, scientists, and professionals in drug development, this document details the fluorophore's spectral characteristics, molecular properties, and key experimental protocols, with a focus on its application in bioorthogonal chemistry.

Core Properties of Propargyl-PEG4-Cy5 and Derivatives

Propargyl-PEG4-Cy5 is a versatile fluorescent probe that combines the far-red spectral properties of Cyanine 5 (Cy5) with the utility of a propargyl group for "click" chemistry. The polyethylene glycol (PEG4) linker enhances aqueous solubility and reduces non-specific binding. The following table summarizes the key quantitative data for Propargyl-PEG4-Cy5 and its common derivatives.

| Property | N,N'-bis-(propargyl-PEG4)-Cy5 | N-methyl-N'-(propargyl-PEG4)-Cy5 | N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | General Cy5 |

| Excitation Maximum (λex) | 649 nm[1] | 649 nm | 649 nm[2] | 649 nm[3] |

| Emission Maximum (λem) | 667 nm[1] | 667 nm | 667 nm[2] | 667 nm[3] |

| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹[1] | 232,000 cm⁻¹M⁻¹ | Not specified | 250,000 cm⁻¹M⁻¹[3][] |

| Quantum Yield (Φ) | Not specified | Not specified | Not specified | ~0.27[3][] |

| Molecular Weight (MW) | 819.5 g/mol [1] | Not specified | 855.50 g/mol [2] | ~1500 g/mol (general)[3] |

| Chemical Formula | C₄₇H₆₃ClN₂O₈[1] | Not specified | C₄₇H₆₇ClN₂O₁₀[2] | Not applicable |

| Solubility | DMSO, DMF, DCM; low in water[1] | DMSO, DMF, DCM; low in water | Not specified | Tolerant to DMSO[] |

Key Applications and Experimental Protocols

The primary application of Propargyl-PEG4-Cy5 lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5][6][] This bioorthogonal reaction allows for the specific and efficient labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the CuAAC reaction. Optimization may be required based on the specific reactants.

Materials:

-

Azide-containing biomolecule

-

Propargyl-PEG4-Cy5

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for dissolving reagents

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-containing biomolecule in the reaction buffer to the desired concentration.

-

Prepare a 10 mM stock solution of Propargyl-PEG4-Cy5 in anhydrous DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of the copper-chelating ligand in deionized water or DMSO.

-

-

Reaction Setup:

-

In a reaction vial, add the azide-containing biomolecule.

-

Add the Propargyl-PEG4-Cy5 stock solution to achieve a slight molar excess (e.g., 1.2 to 2 equivalents).

-

Add the copper-chelating ligand to the reaction mixture. A 5:1 molar ratio of ligand to copper is often recommended.[8]

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.[9]

-

Gently mix the reaction solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the Cy5-labeled conjugate to remove unreacted fluorophore, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.

-

Experimental Protocol: Cell Labeling and Fluorescence Microscopy

This protocol outlines a general workflow for labeling cellular components with Propargyl-PEG4-Cy5 for subsequent fluorescence microscopy analysis.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Azide-modified metabolic precursor (e.g., an azide-modified sugar or amino acid)

-

Propargyl-PEG4-Cy5

-

CuAAC reagents (as listed above)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI (optional)

Procedure:

-

Metabolic Labeling:

-

Incubate the cells with the azide-modified metabolic precursor in the culture medium for a sufficient time to allow for incorporation into biomolecules. The concentration and incubation time will depend on the specific precursor and cell type.

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing Propargyl-PEG4-Cy5, CuSO₄, a copper-chelating ligand, and a reducing agent in PBS.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5-10 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI (if used).

-

Visualizing Molecular Interactions and Processes

Diagrams generated using Graphviz DOT language provide a clear visual representation of the chemical reactions and experimental workflows involving Propargyl-PEG4-Cy5.

References

- 1. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. axispharm.com [axispharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent probe N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. This cyanine dye derivative is of significant interest in biomedical research and drug development due to its far-red fluorescence, which minimizes background autofluorescence from biological samples. The inclusion of multiple polyethylene glycol (PEG) chains enhances its hydrophilicity and biocompatibility, making it a valuable tool for a range of applications, including in vivo imaging and targeted drug delivery.

Core Photophysical Properties

The central fluorophore of the molecule is Cyanine 5 (Cy5), a member of the cyanine dye family known for its high molar extinction coefficient and good quantum yield. The covalent attachment of four m-PEG4 chains and a propargyl-PEG4 linker does not significantly alter the fundamental spectral characteristics of the Cy5 core. The excitation and emission maxima remain within the typical range for Cy5 and its derivatives.

Quantitative Data Summary

The key spectral and photophysical parameters for this compound are summarized in the table below. For context, typical values for the parent Cy5 dye are also provided.

| Property | This compound | Typical Cy5 |

| Excitation Maximum (λex) | 649 nm | ~649 - 651 nm[1][2][3] |

| Emission Maximum (λem) | 667 nm | ~666 - 670 nm[1][2][3][4] |

| Extinction Coefficient (ε) | 220,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[1] |

| Quantum Yield (Φ) | Not empirically determined for this specific molecule. Expected to be in the range of 0.20 - 0.28, similar to other Cy5-PEG conjugates. | 0.20 - 0.28[1] |

| Recommended Laser Lines | 633 nm, 647 nm | 633 nm, 647 nm[4] |

| Common Filter Set | Cy5 filter set (e.g., 660/20 nm bandpass) | Cy5 filter set[1] |

Experimental Protocols

This section details the methodologies for determining the key photophysical parameters of this compound.

I. Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra using a spectrofluorometer.

A. Instrumentation:

-

A calibrated spectrofluorometer equipped with a xenon arc lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

B. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS).

-

From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum in a 1 cm path length cuvette.

C. Measurement Procedure:

-

Emission Spectrum:

-

Set the excitation monochromator to the known excitation maximum of Cy5 (~649 nm).

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission peak (e.g., 650 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (~667 nm).

-

Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 600 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

-

II. Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law by measuring the absorbance of a solution of known concentration.

A. Instrumentation:

-

A calibrated UV-Vis spectrophotometer.

B. Procedure:

-

Prepare a series of dilutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the excitation maximum (649 nm) using a 1 cm path length cuvette.

-

Plot the absorbance values against the corresponding molar concentrations.

-

Perform a linear regression of the data. The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

III. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined relative to a standard of a known quantum yield. A common reference for Cy5 is a well-characterized solution of Cy5 itself or another stable dye in the same spectral region.

A. Materials:

-

A reference standard with a known quantum yield in the same solvent as the sample.

-

Spectrofluorometer and UV-Vis spectrophotometer.

B. Procedure:

-

Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength (649 nm).

-

Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

Calculate the slope of the linear fit for both plots.

-

The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

m_S and m_R are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

-

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for determining the photophysical properties of the fluorescent probe.

Logic for Quantum Yield Calculation

Caption: Logical flow for the relative quantum yield calculation.

References

A Technical Guide to Water-Soluble Cy5 Derivatives with PEG Linkers for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of water-soluble Cy5 derivatives functionalized with polyethylene glycol (PEG) linkers. Cyanine 5 (Cy5), a far-red fluorescent dye, when coupled with PEG linkers, exhibits enhanced aqueous solubility, biocompatibility, and improved pharmacokinetics, making it an invaluable tool in various research and drug development applications. This document details the synthesis, key properties, and experimental applications of these derivatives, offering practical guidance for their effective utilization.

Core Concepts: Enhancing Cy5 Properties with PEGylation

The conjugation of polyethylene glycol (PEG) chains to Cy5 dyes, a process known as PEGylation, addresses the inherent hydrophobicity of the cyanine core. This modification imparts several advantageous characteristics:

-

Enhanced Water Solubility: PEG linkers significantly increase the hydrophilicity of Cy5, enabling its use in aqueous biological buffers without the need for organic co-solvents.

-

Improved Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific binding to proteins and cells, minimizing background signal in imaging applications.

-

Prolonged Circulation Time: In in vivo applications, the PEG chain provides a "stealth" effect, shielding the dye from the reticuloendothelial system and extending its circulation half-life.

-

Reduced Aggregation: The steric hindrance provided by the PEG chains prevents the self-aggregation of Cy5 molecules, which can lead to fluorescence quenching.

Quantitative Properties of Water-Soluble Cy5-PEG Derivatives

The photophysical properties of Cy5-PEG derivatives are crucial for their application. The following table summarizes key quantitative data for typical Cy5-PEG conjugates.

| Property | Typical Value | Notes |

| Excitation Maximum (λex) | ~650 nm | In aqueous buffer.[1] |

| Emission Maximum (λem) | ~670 nm | In aqueous buffer.[1] |

| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ | Varies with specific derivative and solvent. |

| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.3 | Can be influenced by the length of the PEG linker and conjugation to biomolecules. |

| Water Solubility | High | Significantly improved over native Cy5. Soluble in water, DMSO, and chloroform.[1][2] |

Synthesis of Water-Soluble Cy5 Derivatives with PEG Linkers

The synthesis of functionalized, water-soluble Cy5-PEG derivatives can be achieved through various strategies, including liquid-phase and solid-phase methods.[3][4][5] A common approach involves the synthesis of an activated Cy5 core followed by conjugation to a functionalized PEG linker. Here, we outline a general liquid-phase synthesis protocol for a Cy5-PEG-NHS ester, a versatile reagent for labeling primary amines on biomolecules.

Experimental Protocol: Liquid-Phase Synthesis of Cy5-PEG-NHS Ester

This protocol describes a two-part synthesis: 1) the formation of the asymmetric Cy5 dye with a carboxylic acid handle, and 2) the subsequent PEGylation and activation with an NHS ester.

Part 1: Synthesis of Carboxy-Functionalized Asymmetric Cy5

-

Indolium Salt Formation: React a substituted indolenine with a carboxy-functionalized alkylating agent (e.g., 5-carboxypentyl iodide) to form the quaternary indolium salt. The reaction is typically carried out in a high-boiling point solvent like acetonitrile at elevated temperatures.

-

Hemicyanine Formation: Condense the carboxy-functionalized indolium salt with an appropriate aniline derivative (e.g., N,N-dimethyl-p-phenylenediamine) in the presence of an activating agent like acetic anhydride. This step forms the hemicyanine intermediate.

-

Asymmetric Cy5 Formation: React the hemicyanine with a second, different indolium salt (without the carboxy functionality) in a suitable solvent like methanol with a base catalyst (e.g., sodium acetate) to form the final asymmetric Cy5 dye with a single carboxylic acid group.[6]

-

Purification: Purify the crude Cy5-COOH product using column chromatography (e.g., silica gel) to isolate the desired compound.

Part 2: PEGylation and NHS Ester Activation

-

PEGylation: React the purified Cy5-COOH with a heterobifunctional PEG linker containing an amine group at one end and a protected functional group (e.g., a Boc-protected amine) at the other. The coupling is typically mediated by carbodiimide chemistry (e.g., EDC/NHS) in an anhydrous organic solvent like DMF.

-

Deprotection: Remove the protecting group from the distal end of the PEG chain to reveal the terminal functional group (e.g., an amine).

-

NHS Ester Formation: React the Cy5-PEG-COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (e.g., DCC or EDC) in an anhydrous solvent to form the final Cy5-PEG-NHS ester.

-

Purification and Storage: Purify the final product by precipitation or chromatography. The Cy5-PEG-NHS ester should be stored desiccated at -20°C and protected from light.

Key Experimental Applications and Protocols

Water-soluble Cy5-PEG derivatives are employed in a wide array of advanced research applications. Below are detailed protocols for two common uses: antibody conjugation for targeted imaging and in vivo nanoparticle imaging.

Experimental Protocol: Conjugation of Cy5-PEG-NHS Ester to an Antibody

This protocol outlines the steps for labeling a primary antibody with a Cy5-PEG-NHS ester for use in applications such as flow cytometry, immunofluorescence, and in vivo imaging.[7]

-

Antibody Preparation: Dissolve the antibody in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7]

-

Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]

-

Conjugation Reaction: Add the dissolved Cy5-PEG-NHS ester to the antibody solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.[7]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[7]

-

Purification: Remove unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or through dialysis. The first colored fraction to elute will be the labeled antibody.[7]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.

Experimental Workflow for Antibody Conjugation

Caption: Workflow for conjugating an antibody with a Cy5-PEG-NHS ester.

Experimental Protocol: In Vivo Imaging with Cy5-PEG Nanoparticles

This protocol provides a general workflow for preparing and utilizing Cy5-PEG labeled nanoparticles for in vivo fluorescence imaging in a tumor-bearing mouse model.[7]

-

Nanoparticle Formulation: Prepare nanoparticles (e.g., liposomes, polymeric micelles) incorporating a DSPE-PEG-Cy5 lipid conjugate. The Cy5-labeled lipid will be integrated into the lipid bilayer of the nanoparticle, exposing the PEG chains to the aqueous environment.

-

Animal Model: Utilize a suitable tumor-bearing animal model (e.g., subcutaneous xenograft in an immunodeficient mouse).

-

Probe Administration: Inject the Cy5-PEG nanoparticles intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[7]

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation (~640 nm) and emission (~680 nm) filters.[7]

-

Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest. Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a non-tumor bearing region (e.g., muscle).[7]

-

Ex Vivo Biodistribution: After the final imaging time point, euthanize the animal and harvest the tumor and major organs. Image the excised tissues to confirm the in vivo findings and quantify the biodistribution of the nanoparticles. Normalize the fluorescence intensity of each organ to its weight.[7]

Experimental Workflow for In Vivo Nanoparticle Imaging

Caption: General workflow for in vivo imaging using Cy5-PEG nanoparticles.

Signaling Pathway Visualization: Cellular Uptake of Cy5-PEG Nanoparticles

Understanding the mechanism of cellular uptake is critical for the design of effective drug delivery systems and imaging probes. Cy5-PEG labeled nanoparticles can enter cells through various endocytic pathways. The following diagram illustrates the major pathways involved.

Cellular Uptake Mechanisms of Nanoparticles

Caption: Major endocytic pathways for the cellular uptake of nanoparticles.[8][9][10]

This guide provides a foundational understanding and practical protocols for the use of water-soluble Cy5-PEG derivatives. For specific applications, further optimization of the described methodologies may be required.

References

- 1. nanocs.net [nanocs.net]

- 2. nanocs.net [nanocs.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wilhelm-lab.com [wilhelm-lab.com]

- 10. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry Compatible Cy5 Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) dyes that are compatible with click chemistry, a class of reactions known for their high efficiency and specificity.[1][2] These fluorescent probes are invaluable tools in various life science applications, from molecular imaging to drug development, due to their bright, far-red fluorescence and the low autofluorescence of biological specimens in this spectral region.[3][4]

Core Concepts: Cy5 Dyes and Click Chemistry

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the polymethine family.[3] It exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, typically with an excitation maximum around 650 nm and an emission maximum around 670 nm.[5] This characteristic makes Cy5 and its derivatives ideal for biological imaging, as it minimizes interference from the natural fluorescence of cells and tissues.[3]

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts.[6][7] The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] These reactions enable the precise and stable attachment of reporter molecules, such as Cy5, to biomolecules of interest.[1]

Click Chemistry Compatible Cy5 Dye Variants

To be compatible with click chemistry, Cy5 dyes are functionalized with a reactive handle, most commonly an azide, alkyne, or a strained cyclooctyne like dibenzocyclooctyne (DBCO).

-

Cy5 Azide: This variant contains an azide group (-N3) and reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in a copper-free manner (SPAAC).[8][9]

-

Cy5 Alkyne: Functionalized with a terminal alkyne group (-C≡CH), this dye reacts with azide-modified molecules through the CuAAC reaction.[10][11]

-

Cy5 DBCO: This derivative incorporates a dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly with azides via SPAAC without the need for a cytotoxic copper catalyst.[12][13] This makes it particularly suitable for live-cell imaging.[14]

Quantitative Data of Click Chemistry Compatible Cy5 Dyes

The selection of a suitable Cy5 dye for a specific application often depends on its photophysical properties. The following table summarizes key quantitative data for commercially available click chemistry-compatible Cy5 dyes.

| Property | Cy5 Alkyne | Cy5 Azide | Cy5.5 Azide |

| Excitation Max (nm) | 649 | 649 | ~678 |

| Emission Max (nm) | 671 | 671 | ~694 |

| **Extinction Coefficient (M⁻¹cm⁻¹) ** | 250,000 | 250,000 | Not specified |

| Molecular Weight (protonated) | 787.96 | 834.01 | Not specified |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Not specified |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | Alexa Fluor® 680, DyLight® 680, IRDye® 680 |

Experimental Protocols

Detailed methodologies for labeling biomolecules using click chemistry with Cy5 dyes are crucial for successful experiments. Below are generalized protocols for both copper-catalyzed and copper-free click reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of a protein containing a terminal alkyne with a Cy5 azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Cy5 Azide

-

"Click Solution": freshly prepared 0.1 M Copper(II) sulfate (CuSO4), 0.2 M Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2 M aminoguanidine hydrochloride.

-

Reducing agent: freshly prepared 2 M sodium ascorbate

-

DMSO or DMF for dissolving the dye

-

Purification column (e.g., spin desalting column)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris buffer) by dialysis or buffer exchange into a compatible buffer like 0.1 M sodium bicarbonate, pH 8.5-9.0.

-

Dye Preparation: Dissolve Cy5 azide in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 10 nmol) with the Cy5 azide stock solution (e.g., 50 nmol, 5 equivalents).

-

Add the "Click Solution" to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can be accelerated at slightly elevated temperatures (e.g., 37-45°C).[15]

-

Purification: Remove the excess, unreacted dye from the labeled protein using a spin desalting column or other appropriate purification method.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The concentration of the labeled protein and the dye-to-protein ratio can be calculated using the Beer-Lambert law.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

This protocol outlines the labeling of azide-modified cell surface glycoproteins with a DBCO-Cy5 dye.

Materials:

-

Azide-labeled cells (e.g., metabolically labeled with an azido sugar)

-

DBCO-Cy5

-

Serum-free cell culture medium or PBS

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. If metabolically labeling, incubate the cells with an appropriate azido-sugar (e.g., Ac4ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[14]

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido-sugar.[14]

-

Dye Preparation: Prepare a stock solution of DBCO-Cy5 in DMSO or water (e.g., 2 mM).[14] Dilute the stock solution in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).[17]

-

Labeling: Incubate the azide-labeled cells with the DBCO-Cy5 labeling solution for 30-60 minutes at 37°C or room temperature, protected from light.[17][18]

-

Washing: Wash the cells three to four times with PBS to remove the unbound DBCO-Cy5.[17][18]

-

Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of click chemistry compatible Cy5 dyes.

Caption: A generalized molecular structure of a click chemistry-compatible Cy5 dye.

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Workflow for strain-promoted azide-alkyne cycloaddition (SPAAC) in live cells.

Applications in Drug Development

Click chemistry compatible Cy5 dyes are increasingly utilized in drug discovery and development.[19][20] Their applications include:

-

Target Identification and Validation: Labeling and visualizing drug targets in their native cellular environment.[]

-

High-Throughput Screening: Rapidly synthesizing and screening libraries of fluorescently labeled drug candidates.[19]

-

Pharmacokinetic and Pharmacodynamic Studies: Tracking the distribution and cellular uptake of drug molecules in vitro and in vivo.[22]

-

Development of Antibody-Drug Conjugates (ADCs): Precisely attaching cytotoxic drugs to antibodies for targeted cancer therapy.[]

The bioorthogonal nature of click chemistry ensures that the labeling process does not interfere with the biological activity of the drug or its target, providing reliable and accurate data for drug development pipelines.[23]

References

- 1. abpbio.com [abpbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 4. Cy5 Dye | Thermo Fisher Scientific - CA [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 7. FastClick™ Cy5 Azide | AAT Bioquest [aatbio.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]

- 16. assaygenie.com [assaygenie.com]

- 17. benchchem.com [benchchem.com]

- 18. interchim.fr [interchim.fr]

- 19. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 22. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, a sophisticated, long-chain polyethylene glycol (PEG)-based linker featuring a terminal alkyne group and a Cy5 fluorophore. This molecule is specifically designed for advanced bioconjugation applications, leveraging the efficiency and specificity of click chemistry. Its extensive PEGylation enhances solubility and biocompatibility, making it an invaluable tool in the development of targeted therapeutics, advanced imaging probes, and diagnostic agents.

Core Properties and Bioconjugation Strategy

This compound is a cyanine derivative that possesses a terminal alkyne group, enabling covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This reaction is known for its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable triazole linkage under mild, aqueous conditions. The extensive PEG4 linker serves to increase the hydrodynamic radius of the conjugate, which can improve pharmacokinetic profiles, enhance solubility, and reduce non-specific interactions.

Physicochemical and Spectroscopic Properties

The key characteristics of this compound and the core Cy5 fluorophore are summarized below. These properties are essential for designing and executing successful bioconjugation and fluorescence-based experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₇H₆₇ClN₂O | [2] |

| Molecular Weight | 855.51 g/mol | [3] |

| Excitation Maximum (λex) | ~649 nm | [2][4] |

| Emission Maximum (λem) | ~667 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~220,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.2 (for unconjugated Cy5) * | [5] |

| Fluorescence Lifetime (τ) | ~1 ns (for Cy5, environment dependent) ** | [6] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

*Note: The quantum yield of Cy5 can be influenced by its environment and conjugation to biomolecules. The extensive PEGylation of this specific molecule may alter its quantum yield from the value reported for the unconjugated dye.[7]

**Note: The fluorescence lifetime of Cy5 is sensitive to the local environment and can change upon conjugation. The value provided is a general reference for the unconjugated dye.[6]

Bioconjugation via Click Chemistry

The primary application of this molecule is the covalent labeling of azide-modified biomolecules. The propargyl group (a terminal alkyne) reacts with an azide group in the presence of a Cu(I) catalyst to form a stable triazole linkage. This process is highly specific and does not interfere with other functional groups typically found in biological systems.

Experimental Protocols

The following protocols provide detailed methodologies for the bioconjugation of this compound to an azide-modified antibody and for the subsequent use of the conjugate in cell imaging.

Protocol 1: Antibody Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the steps for conjugating the alkyne-containing Cy5 dye to an antibody that has been pre-functionalized with azide groups.

Materials:

-

Azide-modified antibody (in an amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting columns for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Ensure all aqueous solutions are prepared with high-purity, deoxygenated water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the antibody solution. A 5- to 10-fold molar excess of the dye over the antibody is a good starting point for optimization.

-

Add the THPTA ligand to the reaction mixture. A final concentration of 5 mM is typically used.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

-

Gently mix the reaction and protect it from light.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unreacted dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~649 nm (for Cy5).

-

Protocol 2: Live-Cell Imaging with a Cy5-Labeled Antibody

This protocol outlines the use of the purified Cy5-antibody conjugate for labeling and imaging of live cells expressing the target antigen.

Materials:

-

Purified Cy5-antibody conjugate

-

Cells expressing the target antigen, cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 60-80%).

-

Wash the cells once with pre-warmed PBS or HBSS to remove serum components.

-

-

Labeling:

-

Dilute the Cy5-antibody conjugate in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

-

Incubate the cells with the diluted conjugate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound antibody-conjugate.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (e.g., HBSS or phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

-

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool for various applications, including the development of antibody-drug conjugates (ADCs) and in vivo imaging.

Antibody-Drug Conjugate (ADC) Development

In the context of ADC development, this molecule can be used to attach a fluorescent dye to an antibody that is also carrying a therapeutic payload. This allows for the tracking and visualization of the ADC's distribution and target engagement.

Cellular and In Vivo Imaging

The far-red emission of Cy5 is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for higher signal-to-noise ratios. The PEG linker can also improve the in vivo pharmacokinetics of the labeled molecule, leading to longer circulation times and potentially enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

Stability and Handling

Cyanine dyes like Cy5 are susceptible to photobleaching upon prolonged exposure to excitation light.[8] It is recommended to use antifade mounting media for fixed-cell imaging and to minimize light exposure during live-cell experiments. The photostability of Cy5 can be influenced by its local environment and the presence of certain additives.[9] The PEGylation of Cy5 may also affect its stability.[10] For long-term storage, this compound should be stored at -20°C, desiccated, and protected from light. Stock solutions in anhydrous DMSO can be stored at -20°C for several months.

References

- 1. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 CAS#: 2107273-50-5 [m.chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Applications of PEGylated Cy5 Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5), a far-red fluorescent dye, is a powerful tool in biomedical research and drug development.[1][2] Its favorable spectral properties, including high molar extinction coefficients and good quantum yields, make it an excellent candidate for a variety of fluorescence-based applications.[3] When conjugated with polyethylene glycol (PEG), a process known as PEGylation, the resulting PEG-Cy5 probes exhibit enhanced solubility, reduced immunogenicity, and prolonged circulation times in vivo.[4][5] This technical guide provides an in-depth overview of the core applications of PEGylated Cy5 fluorescent probes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Role of PEGylation

PEGylation is a crucial strategy for improving the in vivo performance of fluorescent probes and nanoparticles.[4][5] The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, shielding the Cy5 probe from opsonization and clearance by the mononuclear phagocyte system (MPS).[4][5] This leads to a significantly longer circulation half-life, allowing for more efficient accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][6][7]

Quantitative Data

The selection of a fluorescent probe for a specific application is heavily dependent on its photophysical and physicochemical properties. The following tables summarize key characteristics of Cy5 and the impact of PEGylation.

Table 1: Photophysical Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 nm | [1] |

| Emission Maximum (λem) | ~670 nm | [1] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield | Moderate to High | [3] |

Table 2: Impact of PEGylation on Nanoparticle Properties

| Property | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |

| Hydrodynamic Size | Smaller | Larger | [8] |

| Systemic Circulation Time | Short | Prolonged | [4][5] |

| Uptake by MPS | High | Reduced | [4][5][8] |

| Tumor Accumulation (EPR effect) | Lower | Higher | [6][7] |

Key Applications & Experimental Protocols

In Vivo Tumor Imaging

PEGylated Cy5 probes are extensively used for non-invasive in vivo imaging of tumors. The prolonged circulation allows for passive targeting of solid tumors via the EPR effect.

Experimental Protocol: In Vivo Imaging of Xenograft Tumors

-

Probe Preparation: Dissolve the PEGylated Cy5-labeled nanoparticle or antibody in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors. Tumor volume should ideally be in the range of 50-100 mm³.

-

Probe Administration: Inject the PEGylated Cy5 probe intravenously (i.v.) via the tail vein. The dosage will depend on the specific probe but is typically in the range of 1-10 mg/kg.

-

Imaging: At various time points post-injection (e.g., 1, 6, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy5 (e.g., excitation: 620-650 nm, emission: 670-700 nm).[9]

-

Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to background fluorescence in non-tumor bearing tissues. The tumor-to-background ratio (TBR) is a key metric for assessing targeting efficiency.[9]

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of the probe.

Workflow for In Vivo Tumor Imaging

Workflow for In Vivo Tumor Imaging

Targeted Drug Delivery

PEGylated Cy5 probes can be incorporated into drug delivery systems, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake.

Experimental Protocol: Cellular Uptake of PEG-Cy5 Nanoparticles by Flow Cytometry

-

Cell Culture: Plate cancer cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with PEG-Cy5 labeled nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours). Include an untreated control group.

-

Cell Harvesting:

-

Wash the cells with PBS to remove unbound nanoparticles.

-

Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Transfer the cell suspension to flow cytometry tubes.

-

-

Staining:

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.

-

If necessary, add a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer equipped with a laser that can excite Cy5 (e.g., a 633 nm or 640 nm red laser).

-

Detect the Cy5 fluorescence in the appropriate channel (e.g., APC or Cy5 channel).[10]

-

Analyze the data to determine the percentage of Cy5-positive cells and the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.

-

Receptor-Mediated Endocytosis Pathway

Receptor-Mediated Endocytosis Pathway

Mitochondrial Imaging

Recent studies have explored the use of specifically designed PEGylated Cy5 probes for imaging mitochondria in living cells, including in the brain.[11][12] These probes are engineered to cross the blood-brain barrier and accumulate in mitochondria, enabling the study of mitochondrial dynamics in neurodegenerative diseases.[11]

Experimental Protocol: Confocal Imaging of Mitochondria in Neurons

-

Cell Culture: Culture primary neurons on glass-bottom dishes suitable for high-resolution microscopy.

-

Probe Incubation: Incubate the neurons with a mitochondrial-targeting PEG-Cy5 probe (e.g., 1 µM) for 30-60 minutes in a cell culture incubator.

-

Co-staining (Optional): To confirm mitochondrial localization, co-stain with a commercially available mitochondrial marker (e.g., MitoTracker Green). A nuclear counterstain (e.g., Hoechst) can also be used.[12][13]

-

Imaging:

-

Replace the staining solution with fresh, pre-warmed imaging medium.

-

Image the cells using a confocal laser scanning microscope equipped with appropriate lasers and detectors for Cy5, the co-stain(s), and differential interference contrast (DIC) or phase contrast.

-

Acquire z-stacks to visualize the three-dimensional distribution of mitochondria.

-

-

Image Analysis: Use image analysis software (e.g., ImageJ) to quantify mitochondrial morphology, distribution, and co-localization with the PEG-Cy5 probe.

Logical Flow of Probe Development for Mitochondrial Imaging

Probe Development for Mitochondrial Imaging

Conclusion

PEGylated Cy5 fluorescent probes are versatile and powerful tools in the arsenal of researchers and drug development professionals. Their enhanced in vivo stability and favorable fluorescence properties enable a wide range of applications, from whole-body tumor imaging to subcellular tracking of drug delivery systems. As probe design and imaging technologies continue to advance, the utility of PEGylated Cy5 in elucidating complex biological processes and accelerating the development of new therapeutics is expected to grow even further.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]

- 11. A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the body's own cellular machinery for targeted protein degradation.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far from a passive spacer; its length, chemical composition, and flexibility are critical determinants of a PROTAC's efficacy.[1][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

This guide provides a detailed examination of the specific linker molecule, N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 , a sophisticated tool for the development of fluorescent PROTACs. We will dissect its structural components, outline its strategic application in drug discovery, and provide representative experimental protocols for its use.

Dissecting the Linker: A Multifunctional Scaffold

The molecule this compound is a polyethylene glycol (PEG)-based linker designed for modular PROTAC synthesis and analysis. Its structure incorporates several key features that each serve a distinct purpose in the development of a functional PROTAC.

-

Polyethylene Glycol (PEG4) Chains: The backbone of this linker is composed of multiple tetra-ethylene glycol (PEG4) units. PEG linkers are widely employed in PROTAC design due to their advantageous physicochemical properties.[1][2]

-

Hydrophilicity: PEG chains are hydrophilic, which can enhance the aqueous solubility of the entire PROTAC molecule.[1][2] This is particularly beneficial as many POI and E3 ligase ligands are hydrophobic, and poor solubility can be a major hurdle in drug development.[1]

-

Flexibility and Length: The PEG4 units provide a flexible and defined length to the linker.[1] The linker's length is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[5] A linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.[1][5]

-

Biocompatibility: PEG is a well-established biocompatible polymer, which can improve the pharmacokinetic properties of the resulting PROTAC.[2]

-

-

Propargyl Group: The linker contains a terminal propargyl group (an alkyne). This functional group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is highly efficient and specific, allowing for the modular and rapid synthesis of a library of PROTACs.[4][7] Researchers can synthesize a POI ligand with an azide group and "click" it to this propargyl-containing linker, which would be pre-conjugated to an E3 ligase ligand. This modularity greatly accelerates the optimization of the PROTAC structure.[8]

-

Cy5 Fluorophore: The inclusion of a Cy5 cyanine dye is a distinguishing feature of this linker. Cy5 is a fluorescent molecule with excitation and emission maxima in the far-red spectrum (around 649/667 nm). This allows the resulting PROTAC to be visualized using fluorescence microscopy or other fluorescence-based assays. The Cy5 tag can be invaluable for:

-

Imaging: Visualizing the subcellular localization of the PROTAC.

-

Target Engagement Studies: Confirming that the PROTAC is binding to its intended target within the cell.

-

Mechanism of Action Studies: Tracking the internalization and trafficking of the PROTAC.

-

Quantitative Data on PROTACs with PEG Linkers

While specific data for PROTACs utilizing the exact this compound linker is not publicly available, the following table summarizes representative quantitative data for PROTACs employing PEG linkers to illustrate the impact of linker composition and length on degradation efficacy. The data is presented for well-characterized targets such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BTK | Propargyl-PEG4-acid | 200 | Not Reported | Not Reported | [6] |

| BRD4 | PEG-based | Low nM to pM | >90 | Various | [6] |

| BTK | PEG (variable length) | 1-100 | >90 | MOLM-14 | [5] |

| CRBN | 3xPEG units | Weak Degradation | Not Reported | HEK293T | [9] |

Disclaimer: This table provides representative data from various sources to illustrate the performance of PEG-containing PROTACs. The efficacy of a PROTAC is highly dependent on the specific ligands, linker length, and cellular context.

Experimental Protocols and Methodologies

The following sections provide detailed, generalized protocols for the synthesis and evaluation of a PROTAC using a linker such as this compound.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized POI ligand to the propargyl-terminated linker, which is assumed to be pre-conjugated to an E3 ligase ligand.

Materials and Reagents:

-

Azide-functionalized POI ligand

-

Propargyl-linker-E3 ligase ligand conjugate

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized POI ligand (1.0 equivalent) and the propargyl-linker-E3 ligase ligand conjugate (1.0 equivalent) in the chosen solvent system.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. In another tube, prepare a solution of CuSO4 (0.1 equivalents) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4 solution. If required, a copper-ligand complex can be pre-formed.

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Purification: Upon completion, quench the reaction and purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This assay is a standard method to quantify the reduction in the level of the target protein following treatment with the synthesized PROTAC.

Materials and Reagents:

-

Cultured cells expressing the POI

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control signal. This allows for the calculation of DC50 and Dmax values.

-

Visualizing the Process: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and workflows in PROTAC development.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The this compound linker is a highly functionalized and versatile tool for the creation of advanced PROTACs. Its PEG backbone offers favorable physicochemical properties, while the propargyl handle facilitates modular synthesis via click chemistry. The integrated Cy5 fluorophore provides a powerful means for imaging and mechanistic studies. While the optimal linker is always dependent on the specific biological system, the thoughtful design of this molecule provides researchers with a robust scaffold to accelerate the discovery and development of novel protein degraders. A systematic approach to linker design and evaluation, as outlined in this guide, is essential for unlocking the full therapeutic potential of PROTAC technology.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PEG Linkers in Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, diagnostics, and pharmaceutical development, fluorescent probes are indispensable for visualizing and quantifying biological processes. However, the performance of these probes is often hampered by challenges such as poor aqueous solubility, non-specific binding, and rapid clearance in vivo. The strategic incorporation of Polyethylene Glycol (PEG) linkers—a process known as PEGylation—has emerged as a cornerstone technique to overcome these limitations. This guide provides an in-depth exploration of the fundamental role of PEG linkers, their impact on probe performance, and detailed methodologies for their application.

Core Principles of PEGylation in Fluorescent Probes

Polyethylene Glycol is a biocompatible, non-toxic, and highly hydrophilic polymer.[1] When attached to a fluorescent probe, typically as a linker between the fluorophore and a targeting moiety, PEG chains impart a range of beneficial properties. The primary mechanisms behind these enhancements include:

-

Enhanced Hydrophilicity and Stability: Many organic fluorophores are inherently hydrophobic, leading to aggregation in aqueous biological environments, which can quench fluorescence. The hydrophilic nature of the PEG linker significantly improves the overall water solubility of the probe, preventing aggregation and enhancing stability.[2][3]

-

Reduced Non-Specific Binding: The PEG chain forms a dynamic, flexible hydration shell around the probe.[2] This "stealth" coating acts as a physical barrier, effectively masking the hydrophobic fluorophore and minimizing non-specific interactions with proteins, lipids, and cell membranes.[1][4] This leads to a significant reduction in background signal and a higher signal-to-noise ratio in imaging applications.[1]

-

Improved Biocompatibility and Pharmacokinetics: By reducing interactions with immune components (opsonization), PEGylation diminishes uptake by the reticuloendothelial system (primarily the liver and spleen).[5] This shielding effect reduces immunogenicity and leads to a longer circulation half-life in vivo, providing a greater opportunity for the probe to reach its intended target.[5]

-

Minimized Steric Hindrance: The flexible PEG spacer physically separates the often-bulky fluorophore from the targeting ligand (e.g., an antibody or peptide).[6] This separation is crucial for ensuring that the targeting moiety can bind to its receptor without steric interference from the dye, thus preserving its biological activity.[6]

A specialized application of this principle is "PEG-fluorochrome shielding," where the PEG linker is strategically placed to encapsulate the fluorophore. This approach not only reduces non-specific interactions but can also block fluorophore-fluorophore interactions that lead to self-quenching, thereby enhancing the quantum yield and brightness of the probe.[7][8]

Quantitative Impact of PEG Linkers on Probe Performance

The length and structure (linear vs. branched) of the PEG linker are critical parameters that can be tuned to optimize probe performance. The choice often involves a trade-off between desirable properties. For instance, longer PEG chains generally provide better stealth properties and longer circulation times but may sometimes decrease binding affinity if they become too bulky.[6]

Table 1: Effect of PEG Linker Length on Fluorescent Probe Properties

| Property | No Spacer | Short PEG (e.g., PEG4) | Long PEG (e.g., PEG12) | Rationale & Reference |

| Relative Solubility | Low | Moderate | High | Longer PEG chains impart greater hydrophilicity, improving solubility in aqueous buffers.[6] |

| Binding Affinity (Kd) | Variable | Optimal | Slightly Reduced | A short spacer minimizes steric hindrance from the dye. Excessively long linkers can sometimes reduce binding.[6] |

| Signal-to-Noise Ratio | Low | High | Very High | PEG reduces non-specific binding, significantly lowering background signal.[2][7] |

| In Vivo Half-Life | Very Short | Moderate | Long | Longer PEG chains provide a more effective "stealth" effect, evading clearance by the RES.[5] |

| Cellular Uptake (Non-Specific) | High | Low | Very Low | The hydration shell created by PEG prevents unwanted adsorption to cell surfaces.[8] |

| Data is synthesized based on trends reported in the literature. |

Table 2: Photophysical Properties of Fluorophores With and Without PEGylation

| Fluorophore | Modification | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| FEB dye | Unmodified | Toluene | ~550 | ~675 | 0.86 | [9] |

| FEB dye | PEGylated | Water | ~550 | ~670 | 0.35 | [9] |

| Rhodamine B | Unmodified | Water | ~556 | ~580 | 0.31 | [9] |

| BODIPY Derivative | Unmodified | Buffer | - | - | 0.06 | [10] |

| BODIPY Derivative | Reaction with NO | Buffer | - | - | 0.55 | [10] |

| Note: The quantum yield of PEGylated FEB dye is in an aqueous environment to highlight its performance in a biologically relevant buffer. The BODIPY example illustrates how a probe's quantum yield can be dramatically enhanced upon target interaction, a property often improved by PEGylation. |

Visualizing PEGylated Probe Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the development and application of PEGylated fluorescent probes.

Application Example: EGFR Signaling Pathway

PEGylated probes are frequently used to track the internalization and trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. A fluorescently labeled EGF ligand, modified with a PEG linker, can be used to visualize the entire endocytic pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of PEGylated fluorescent probes. Below are representative protocols for key experimental stages.

Protocol 1: Conjugation of a PEG-NHS Ester to a Protein

This protocol describes the common method of labeling primary amines (e.g., lysine residues) on a protein with a PEG linker that is functionalized with an N-hydroxysuccinimide (NHS) ester.

A. Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Amine-reactive PEG-NHS Ester (e.g., Propargyl-PEG6-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Purification column (e.g., Zeba™ Spin Desalting Column)

B. Procedure:

-

Protein Preparation: Prepare a solution of the protein at 1-10 mg/mL in 0.1 M PBS, pH 7.4. Ensure the buffer is free of primary amines like Tris or glycine.[11]

-

pH Adjustment: Raise the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer. This deprotonates the lysine amines, making them reactive.[12]

-

PEG-NHS Ester Preparation: Immediately before use, equilibrate the vial of PEG-NHS Ester to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes quickly, so do not prepare stock solutions for long-term storage.[6][9]

-